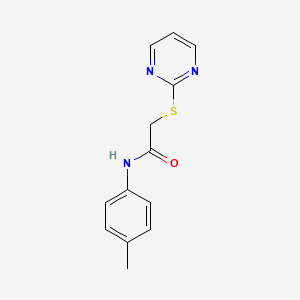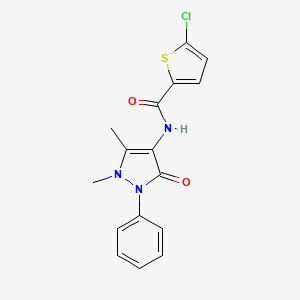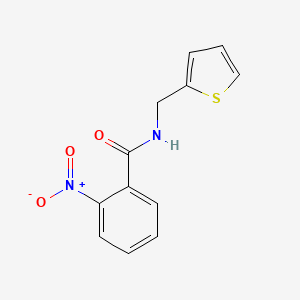![molecular formula C18H18FNO2S B5865404 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as FBOM, is a chemical compound that has been widely used in scientific research. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues to form a thioether bond, which can lead to the inhibition of protein function. This mechanism has been found to be selective and irreversible, making this compound a useful tool for the identification of protein targets.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of several proteins, including kinases, proteases, and phosphatases. This compound has also been found to induce apoptosis in cancer cells and to reduce inflammation in animal models. However, the effects of this compound on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine has several advantages as a tool for scientific research. It is highly selective and irreversible, making it useful for the identification of protein targets. It can also be used in live cells and tissues, allowing for the study of protein function in their native environment. However, this compound has some limitations. Its irreversible nature can make it difficult to control the extent of protein modification. It can also have off-target effects and may not be suitable for all types of proteins.
Zukünftige Richtungen
There are several future directions for the use of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine in scientific research. One area of interest is the development of new drugs based on the mechanism of action of this compound. Another area of interest is the identification of new protein targets using this compound as a chemical probe. Additionally, the development of new methods for the synthesis of this compound and related compounds may lead to the discovery of new applications for these molecules.
Synthesemethoden
The synthesis of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-(2-fluorobenzyl)phenol with carbon disulfide and morpholine in the presence of a base. The resulting product is then treated with an acid to yield this compound. This method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been used in various scientific research studies, particularly in the development of new drugs. It has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and other diseases. This compound has also been used as a tool in chemical biology studies, such as the identification of protein targets and the development of new chemical probes.
Eigenschaften
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-17-7-2-1-4-15(17)13-22-16-6-3-5-14(12-16)18(23)20-8-10-21-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKADRFEIZXGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)


![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)